

# molecular weight of Boc-protected 4-chloro-2-aminobenzoic acid

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## Compound of Interest

Compound Name: 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Cat. No.: B147920

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An in-depth guide to the synthesis and characterization of Boc-protected 4-chloro-2-aminobenzoic acid, a key intermediate in the development of novel therapeutics. This document provides detailed experimental protocols, physicochemical data, and a visual representation of the synthetic workflow, tailored for researchers and professionals in the field of drug discovery and organic chemistry.

## Physicochemical Data

The introduction of a tert-butyloxycarbonyl (Boc) protecting group to 4-chloro-2-aminobenzoic acid is a fundamental step in various synthetic routes. The key quantitative data for the starting material and the protected product are summarized below.

Compound Name	Molecular Formula	Molar Mass ( g/mol )
4-Amino-2-chlorobenzoic acid	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>	171.58[1][2]
2-(tert-Butoxycarbonylamino)-4-chlorobenzoic acid	C <sub>12</sub> H <sub>14</sub> ClNO <sub>4</sub>	271.70

Note: The molar mass of the Boc-protected compound was calculated based on its molecular formula derived from the addition of the Boc group (C<sub>5</sub>H<sub>9</sub>O<sub>2</sub>) to the parent compound and the removal of one hydrogen atom from the amino group.

## Experimental Protocol: Synthesis of 2-(tert-Butoxycarbonylamino)-4-chlorobenzoic acid

This protocol details a standard procedure for the N-tert-butoxycarbonylation of 4-chloro-2-aminobenzoic acid using di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ).

### Materials:

- 4-Amino-2-chlorobenzoic acid
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Tetrahydrofuran (THF)
- Water (deionized)
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware
- Magnetic stirrer

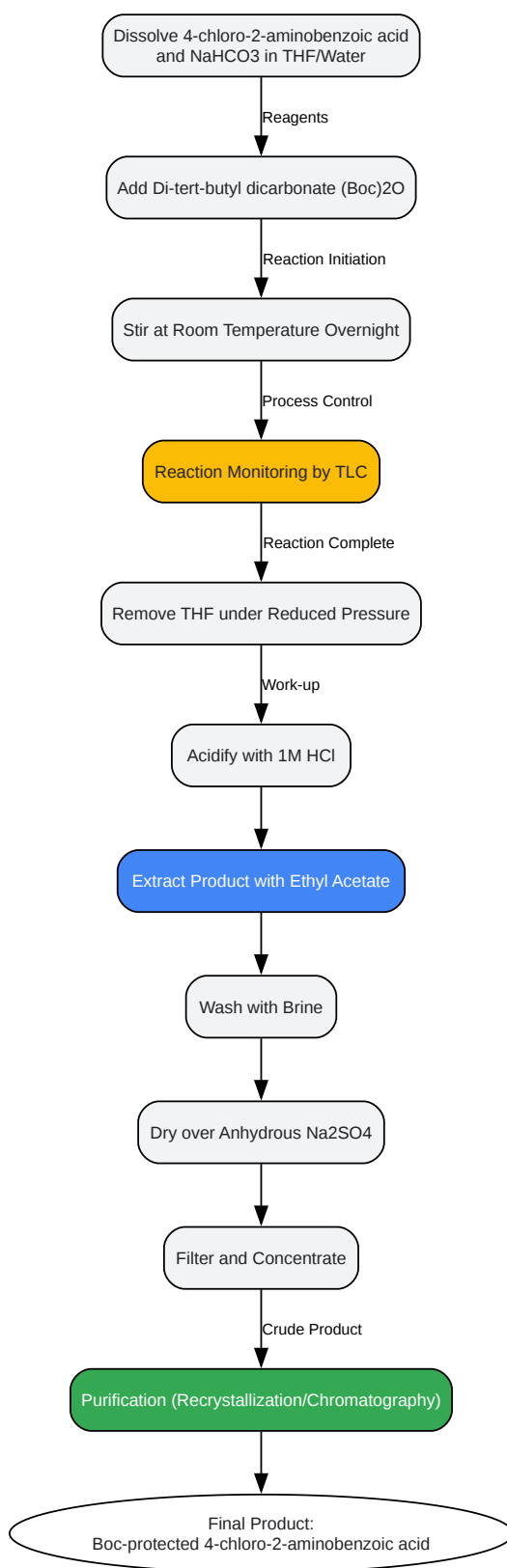
### Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 4-amino-2-chlorobenzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
- **Addition of Base:** Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is fully dissolved.
- **Addition of Boc Anhydride:** To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

- Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - Once the reaction is complete, remove the THF under reduced pressure.
  - Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted  $\text{Boc}_2\text{O}$ .
  - Acidify the aqueous layer to a pH of 2-3 using a 1M HCl solution.
  - Extract the product with ethyl acetate (3 x 50 mL).
- Purification:
  - Combine the organic extracts and wash with brine.
  - Dry the organic layer over anhydrous sodium sulfate.
  - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
  - The crude product can be further purified by recrystallization or column chromatography on silica gel.

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of Boc-protected 4-chloro-2-aminobenzoic acid.



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Caption: Synthetic workflow for the Boc protection of 4-chloro-2-aminobenzoic acid.

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## References

- 1. 4-Amino-2-chlorobenzoic acid | C<sub>7</sub>H<sub>6</sub>ClNO<sub>2</sub> | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 4-amino-2-chloro- [webbook.nist.gov]
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